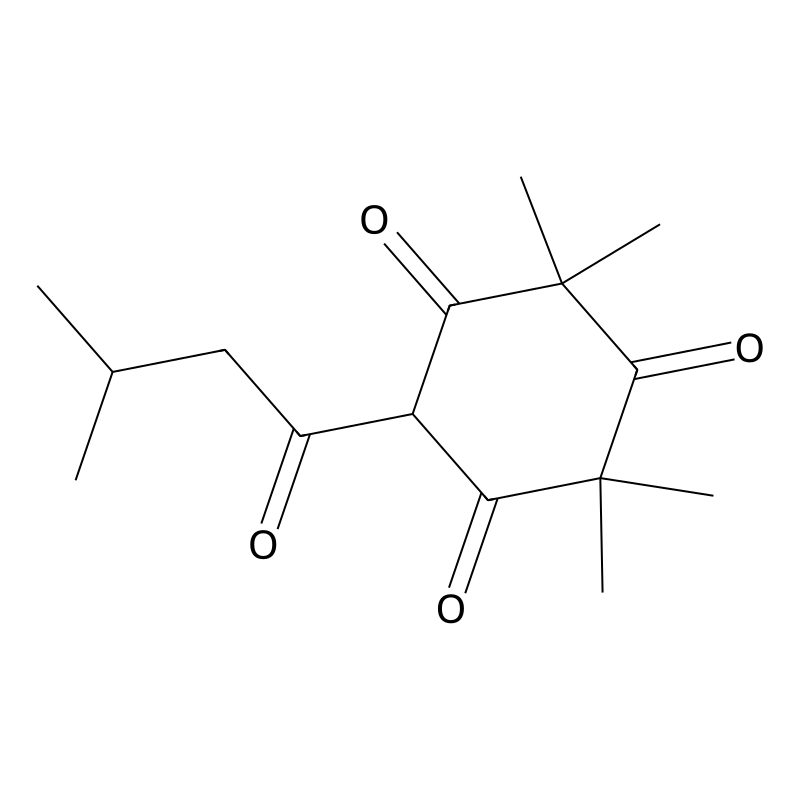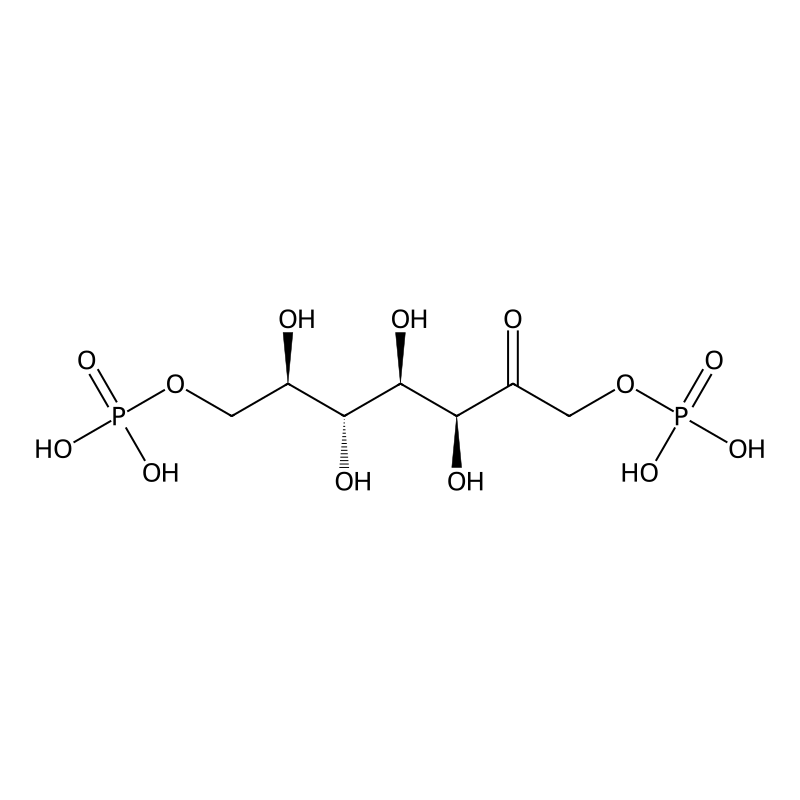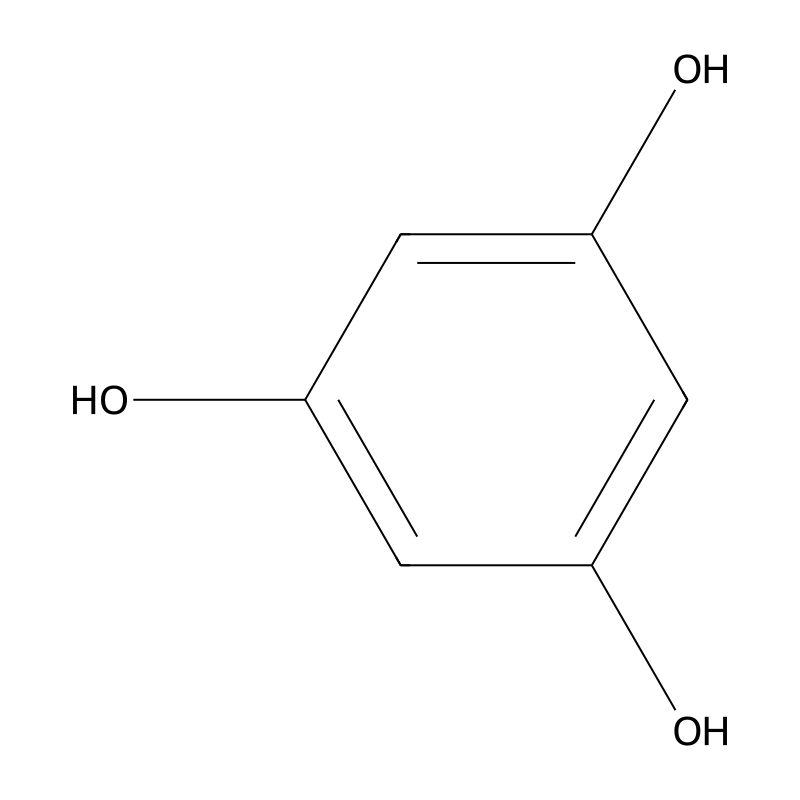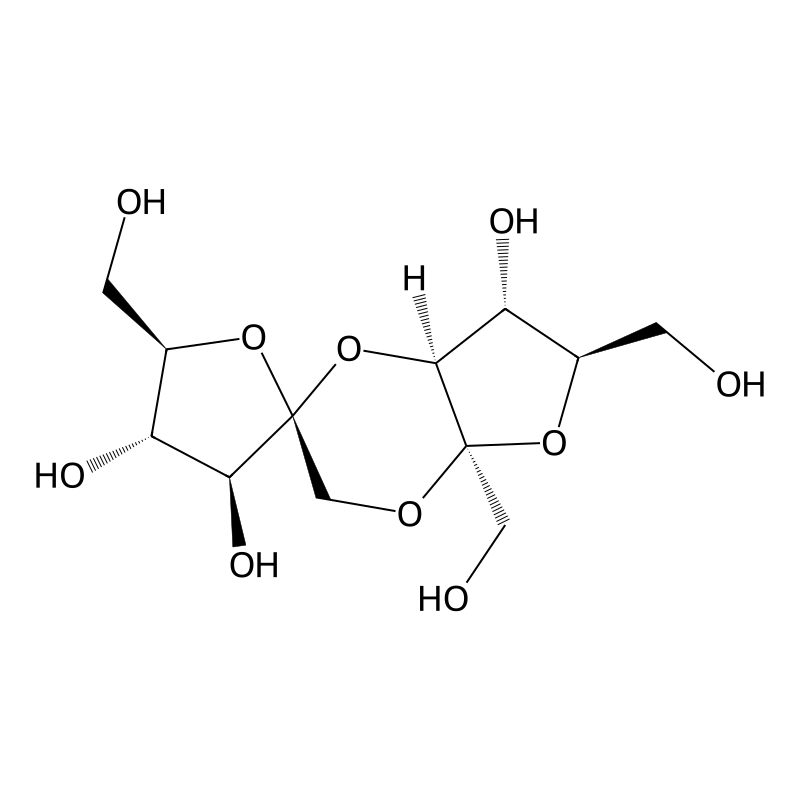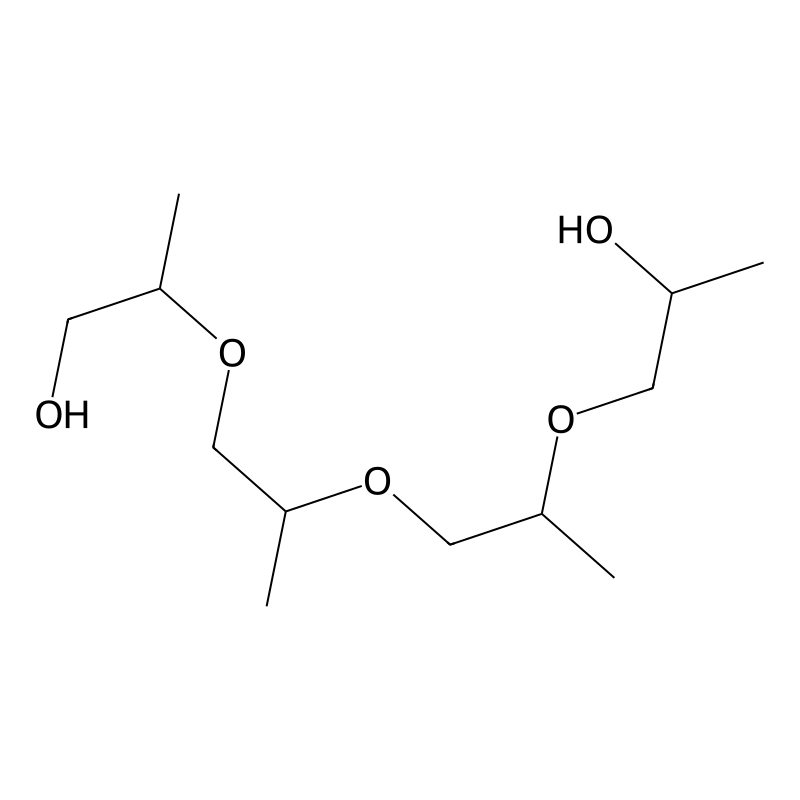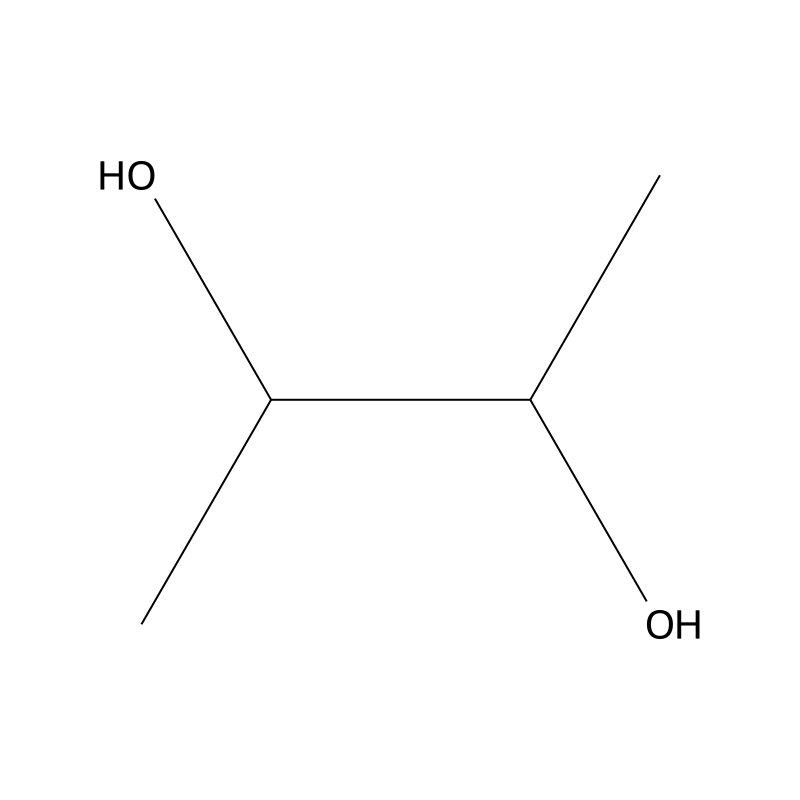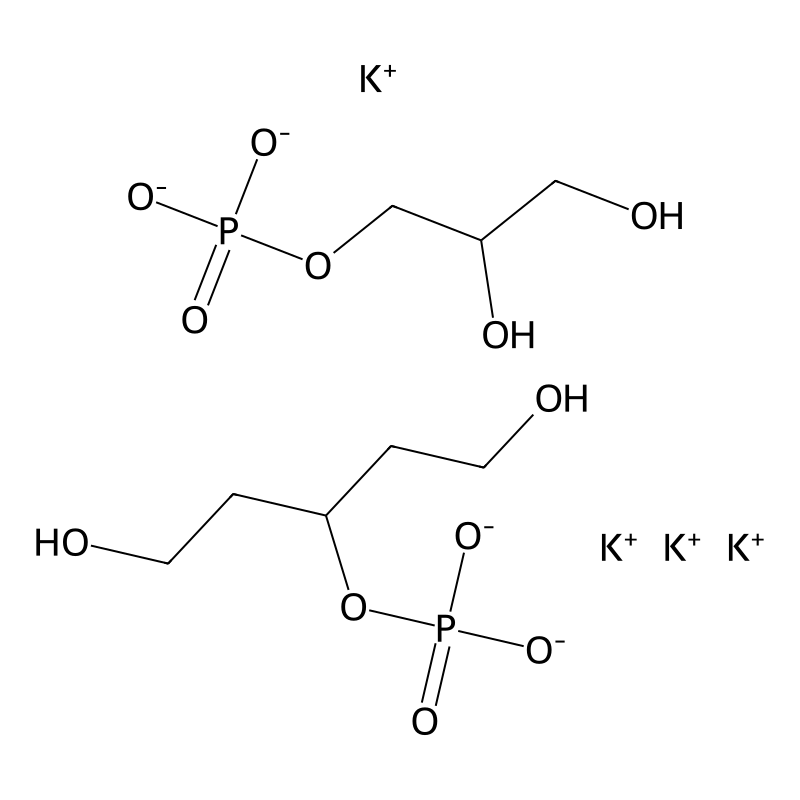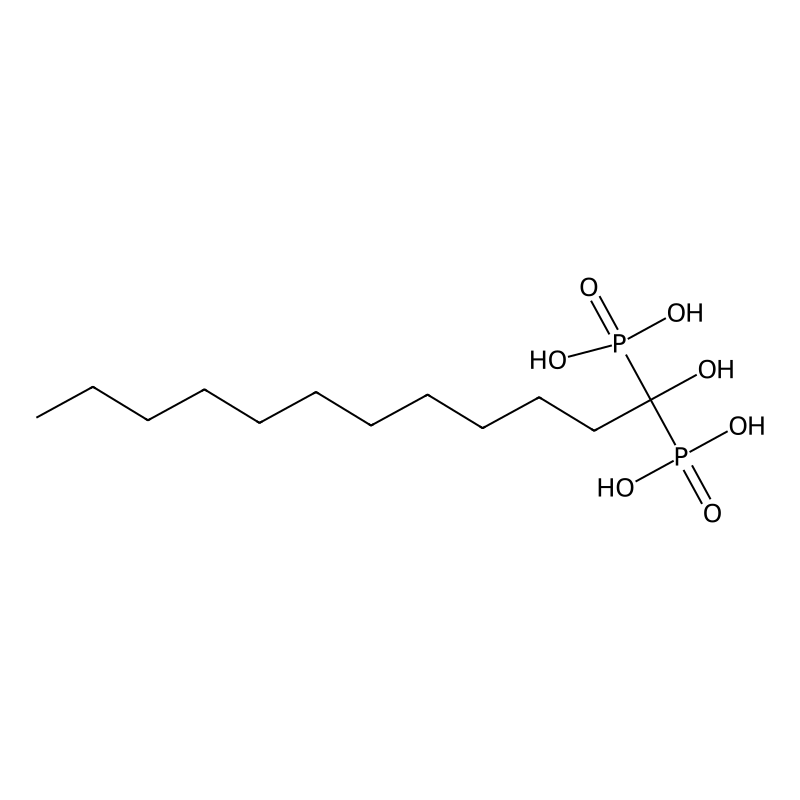Semicarbazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Marker for banned antibiotics:
Semicarbazide serves as a crucial marker for detecting the illegal use of the antibiotic nitrofurazone in food products. Nitrofurazone, banned due to potential health risks, metabolizes into semicarbazide in the body. Detecting semicarbazide presence in food samples acts as a reliable indicator of nitrofurazone use. [Source: National Institutes of Health, PubChem. ]
Environmental pollutant:
While primarily used as a marker, recent studies highlight semicarbazide's presence as a newly recognized environmental pollutant. Its introduction through various means leads to its accumulation in aquatic organisms, raising concerns about potential ecological impacts. Research is ongoing to understand its behavior and potential consequences in the environment. [Source: National Institutes of Health, National Center for Biotechnology Information. ]
Drug development and medicinal chemistry:
The "semicarbazide" functional group forms the core structure of various drugs and bioactive molecules. It is present in medications like tolazamide (antidiabetic), laromustine (anticancer), and cafenstrole (fungicide). Researchers explore the applications of semicarbazide derivatives in developing new drugs and understanding their mechanisms of action. [Source: Nature Research, Scientific Reports. ]
Other applications:
Semicarbazide finds use in various scientific research fields beyond the mentioned areas. It serves as a:
- Stabilizing agent: Studies show its stabilizing effect on the liquid crystalline state of chloroplast membrane lipids, aiding research in plant biology.
- Surfactant: Some semicarbazide derivatives exhibit surfactant properties, making them applicable in various chemical reactions and material science research.
- Building block for nanocatalysts: Researchers explore the use of semicarbazide in synthesizing novel nanocatalysts for various applications in organic chemistry.
Semicarbazide is an organic compound that belongs to the class of hydrazines, specifically a derivative of carbazide. Its chemical formula is , and it is typically encountered as semicarbazide hydrochloride, a white crystalline solid. Semicarbazide is known for its role as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are derived from the reaction between semicarbazide and aldehydes or ketones. This compound exhibits a variety of biological activities and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
- Formation of Semicarbazones: When reacted with aldehydes or ketones, semicarbazide forms semicarbazones through a condensation reaction. This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon, resulting in the release of water .
- Reactions with Unsaturated Ketones: Semicarbazide can react with α,β-unsaturated ketones to yield various carbamoyl derivatives. For instance, when reacted with ferrocene derivatives in the presence of bases like potassium tert-butoxide, it produces 1-carbamoyl-4,5-dihydropyrazoles .
- Synthesis of Pyrazole Derivatives: Recent studies have shown that semicarbazide can be utilized to synthesize pyrazole derivatives by reacting with acetylacetone .
Semicarbazide exhibits diverse biological activities. It has been identified as having potential anti-cancer and anti-viral properties, often linked to its ability to chelate metal ions such as copper and iron within biological systems . Additionally, semicarbazide has been implicated in the detection of certain metabolites in food products, suggesting its relevance in food safety and toxicology .
Research indicates that semicarbazide and its derivatives can also affect various metabolic pathways, highlighting their importance in pharmacological studies .
The synthesis of semicarbazide can be achieved through several methods:
- Reaction with Urea: One common method involves reacting urea with hydrazine derivatives under acidic or basic conditions to yield semicarbazide .
- Oxidation Reactions: Semicarbazide can also be generated from natural food compounds through oxidative processes involving hydrogen peroxide or hypochlorite, leading to hydrazine intermediates that subsequently react with urea .
- Catalytic Methods: Recent advancements have introduced catalytic methods that allow for more efficient production of semicarbazide from various precursors without generating excessive by-products .
Semicarbazide finds applications across multiple fields:
- Pharmaceuticals: It is used as a building block for synthesizing various pharmaceutical agents, including anti-cancer drugs and anti-viral compounds.
- Food Industry: Semicarbazide serves as a marker for detecting certain banned antibiotics in food products, thus playing a role in food safety assessments .
- Organic Synthesis: It is widely utilized in organic chemistry for synthesizing semicarbazones and other nitrogen-containing heterocycles .
Studies have shown that semicarbazide interacts with various biological molecules, influencing metabolic pathways and potentially acting as a chelating agent for metal ions. Its interactions have been explored in relation to drug development, particularly concerning its efficacy and safety profile as a pharmaceutical intermediate .
Research into its interactions continues to reveal insights into its mechanism of action and potential therapeutic applications.
Semicarbazide is often compared to several related compounds due to their structural similarities and shared properties:
| Compound | Structure | Unique Features |
|---|---|---|
| Thiosemicarbazide | Contains sulfur instead of oxygen | Exhibits different biological activities; often more potent against certain pathogens. |
| Hydrazine | Simpler structure without carbonyl group | Highly reactive; used primarily as a reducing agent. |
| Urea | Contains two amine groups | Fundamental building block for many nitrogenous compounds; less reactive than semicarbazide. |
| Semicarbazone | Formed from semicarbazide and carbonyls | Used for identification of carbonyl compounds; exhibits unique physical properties. |
Semicarbazide's unique combination of reactivity, biological activity, and utility in synthetic chemistry distinguishes it from these similar compounds. Its ability to form stable derivatives like semicarbazones further enhances its significance in organic synthesis and medicinal chemistry .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (53.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Blocking of negative charged carboxyl groups converts Naja atra neurotoxin to cardiotoxin-like protein
Yi-Jun Shi, Jing-Ting Chiou, Liang-Jun Wang, Chia-Hui Huang, Yuan-Chin Lee, Ying-Jung Chen, Long-Sen ChangPMID: 32846183 DOI: 10.1016/j.ijbiomac.2020.08.163
Abstract
Naja atra cobrotoxin and cardiotoxin 3 (CTX3) exhibit neurotoxicity and cytotoxicity, respectively. In the present study, we aimed to investigate whether the carboxyl groups of cobrotoxin play a role in structural constraints, thereby preventing cobrotoxin from exhibiting cytotoxic activity. Six of the seven carboxyl groups in cobrotoxin were conjugated with semicarbazide. Measurement of circular dichroism spectra and Trp fluorescence quenching showed that the gross conformation of semicarbazide-modified cobrotoxin (SEM-cobrotoxin) and cobrotoxin differed. In sharp contrast to cobrotoxin, SEM-cobrotoxin demonstrated membrane-damaging activity and cytotoxicity, which are feature more characteristic of CTX3. Furthermore, both SEM-cobrotoxin and CTX3 induced cell death through AMPK activation. Analyses of the interaction between polydiacetylene/lipid vesicles and fluorescence-labeled lipids revealed that SEM-cobrotoxin and cobrotoxin adopted different membrane-bound states. The structural characteristics of SEM-cobrotoxin were similar to those of CTX3, including trifluoroethanol (TFE)-induced structural transformation and membrane binding-induced conformational change. Conversely, cobrotoxin was insensitive to the TFE-induced effect. Collectively, the data of this study indicate that blocking negatively charged residues confers cobrotoxin with membrane-damaging activity and cytotoxicity. The findings also suggest that the structural constraints imposed by carboxyl groups control the functional properties of snake venom α-neurotoxins during the divergent evolution of snake venom neurotoxins and cardiotoxins.Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia
Qiaoling Xu, Baozhu Dai, Zhiwei Li, Le Xu, Di Yang, Ping Gong, Yunlei Hou, Yajing LiuPMID: 31466809 DOI: 10.1016/j.bmcl.2019.126630
Abstract
FMS-like tyrosine kinase 3 (FLT3) was an important therapeutic target in acute myeloid leukemia (AML). We synthesized two series of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives possessing the semicarbazide moiety and 2,2,2-trifluoro-N,N'-dimethylacetamide moiety as the linker. The cell proliferation assay in vitro against HL-60 and MV4-11 cell lines demonstrated that most series I compounds containing semicarbazide moiety had more potent than Cabozantinib. Furthermore, the enzyme assay showed that compound 12c and 12g were potent FLT3 inhibitors with ICvalues of 312 nM and 384 nM, respectively. Following that, molecular docking analysis was also performed to determine possible binding mode between FLT3 and the target compound.
Determination of four nitrofuran metabolites in gelatin Chinese medicine using dispersive solid phase extraction and pass-through solid phase extraction coupled to ultra high performance liquid chromatography-tandem mass spectrometry
Jinyan Gong, Jiong Li, Haina Yuan, Bingquan Chu, Weijie Lin, Qingwen Cao, Qiqi Zhao, Ruosi Fang, Ling Li, Gongnian XiaoPMID: 32334390 DOI: 10.1016/j.jchromb.2020.122018
Abstract
This study established a validated analytical method for the first time on the determination of nitrofuran metabolites, including semicarbazide (SEM), 1-aminohydantoin (AHD), 3-amino-2-oxazolidinone (AOZ) and 3-amino-5-morpholinomethyl-2-oxazolinone (AMOZ) in gelatin Chinese medicine. A Ccolumn with the mobile phase consisting of acetonitrile and 5 mmol/L ammonium acetate in water was used to separate these nitrofuran metabolites. The limit of detection of SEM, AHD, AOZ and AMOZ were found to be 0.2 µg/kg, 0.3 µg/kg, 0.2 µg/kg and 0.2 µg/kg, whereas their limit of quantification were 0.6 µg/kg, 0.8 µg/kg, 0.6 µg/kg and 0.5 µg/kg. These nitrofuran metabolites exhibited a good linear standard curve (regression coefficients above 0.99) with a concentration range of 2 µg/L to 100 µg/L. Regarding extraction procedure, gelatin Chinese medicine was pre-treated with pepsin and then extracted using 5% formic acid (v/v) in acetonitrile. The resultant extract was purified through dispersive solid phase extraction using 1000 mg anhydrous sodium sulfate, 300 mg octadecyl carbon silica gel sorbent absorbent and 500 mg ethylenediamine-N-propyl carbon silica gel absorbent, and then further purified on Oasis PRiME HLB cartridges. The matrix effect was effectively eliminated after the clean-up procedure as confirmed by comparing the ratio of standard curves prepared by standards dissolved in both matrix solvent and 5 mmol/L ammonium acetate in water: acetonitrile (95:5, v/v). The recoveries of these nitrofuran metabolites under the 1 µg/kg, 2 µg/kg and 10 µg/kg spiking levels were between 77.4% and 95.6%. These metabolites after the extraction were stable at 4 °C for 24 h. The validated method was used to analyze the residue level of these nitrofuran metabolites in 25 gelatin Chinese medicines. Results showed that only one Colla Corii Asini sample contained SEM (2.52 µg/kg) and AOZ (6.27 µg/kg), whereas one Testudinis Carapacis et Plastri sample had SEM (1.27 µg/kg) and AMOZ (9.53 µg/kg).
Analysis of Endogenous Semicarbazide during the Whole Growth Cycle of
Wenlong Yu, Weihua Liu, Yaxin Sang, Xianghong WangPMID: 31260295 DOI: 10.1021/acs.jafc.9b01779
Abstract
This research aims to analyze the biosynthetic pathway of endogenous semicarbazide (SEM) in shrimps usingas the model target. To achieve this objective, the content of SEM in
throughout the whole growth cycle was monitored under the strict control of external environmental interference. Experimental results showed that SEM was found in the shrimp shell at all stages, with its content decreasing first and then increasing, and no SEM was detected in the shrimp muscle of each growth stage. This indicated that endogenous SEM in
was derived from the shrimp shell. At the same time, the content of amino acids in the shrimp shell and the corresponding substances involved in the urea cycle in the entire growth cycle of shrimp were monitored. The correlation analysis between them and the changes in the SEM content in shrimp showed that arginine had the largest correlation coefficient (0.952) with the changes in the SEM content. The main substances of the urea cycle may be related to the production of SEM. In combination with the water environmental test of high ammonia nitrogen, it was presumed that the formation of endogenous SEM was related to the amidine group of arginine and amide structure of citrulline and urea. Arginine, citrulline, and urea in the urea cycle of
eventually produced SEM via an oxaziridine intermediate under the action of hydrogen peroxide and ammonia, and a standardized reaction test was conducted to verify the hypothesis and, thus, provided a new idea for future endogenous SEM research.
Reconstitution followed by non-targeted mid-infrared analysis as a workable and cost-effective solution to overcome the blending duality in milk powder adulteration detection
Roman R Romero Gonzalez, Leonardo Cobuccio, Thierry DelatourPMID: 31174777 DOI: 10.1016/j.foodchem.2019.05.100
Abstract
Mid-infrared analysis of reconstituted milk is proposed as a feasible solution for the detection of milk powder adulteration regardless of the blending practice. To challenge the concept, skim milk powders were spiked with three of the most reactive/unstable of potential milk adulterants: semicarbazide hydrochloride, ammonium sulfate and cornstarch. To create the wet-blended set, a fraction of each sample was reconstituted and re-spray dried at laboratory scale with a benchtop spray dryer. Dry and wet-blended adulterated samples were reconstituted prior to mid-infrared measurement and projected onto a one-class classifier SIMCA model for reconstituted skim milk. Quantitative sensitivities, determined from the normalized orthogonal distances, were compared. Although the non-industrial spray drying introduced a spectroscopic bias, as revealed by the control samples, the non-targeted mid-infrared model showed comparable sensitivities for both blending practices once the main bias-rich spectral regions were removed, validating thereby the proposed concept.Oxidative Deamination of Emixustat by Human Vascular Adhesion Protein-1/Semicarbazide-Sensitive Amine Oxidase
Michael J Reid, Russell Eyre, Terry PodollPMID: 30787099 DOI: 10.1124/dmd.118.085811
Abstract
Emixustat potently inhibits the visual cycle isomerase retinal pigment epithelium protein 65 (RPE65) to reduce the accumulation of toxic bisretinoid by-products that lead to various retinopathies. Orally administered emixustat is cleared rapidly from the plasma, with little excreted unchanged. The hydroxypropylamine moiety that is critical in emixustat's inhibition of RPE65 is oxidatively deaminated to three major carboxylic acid metabolites that appear rapidly in plasma. These metabolites greatly exceed the plasma concentrations of emixustat and demonstrate formation-rate-limited metabolite kinetics. This study investigated in vitro deamination of emixustat in human vascular membrane fractions, plasma, and recombinant human vascular adhesion protein-1 (VAP-1), demonstrating single-enzyme kinetics for the formation of a stable aldehyde intermediate (ACU-5201) in all in vitro systems. The in vitro systems used herein established sequential formation of the major metabolites with addition of assay components for aldehyde dehydrogenase and cytochrome P450. Reaction phenotyping experiments using selective chemical inhibitors and recombinant enzymes of monoamine oxidase, VAP-1, and lysyl oxidase showed that only VAP-1 deaminated emixustat. In individually derived human vascular membranes from umbilical cord and aorta, rates of emixustat deamination were highly correlated to VAP-1 marker substrate activity (benzylamine) and VAP-1 levels measured by enzyme-linked immunosorbent assay. In donor-matched plasma samples, soluble VAP-1 activity and levels were lower than in aorta membranes. A variety of potential comedications did not strongly inhibit emixustat deamination in vitro.New light on ancient enzymes - in vitro CO
Andreas Witt, Roberta Pozzi, Stephan Diesch, Oliver Hädicke, Hartmut GrammelPMID: 31276306 DOI: 10.1111/febs.14981
Abstract
Two variants of the enzyme family pyruvate:ferredoxin oxidoreductase (PFOR), derived from the anaerobic sulfate-reducing bacterium Desulfovibrio africanus and the extremophilic crenarchaeon Sulfolobus acidocaldarius, respectively, were evaluated for their capacity to fixate COin vitro. PFOR reversibly catalyzes the conversion of acetyl-CoA and CO
to pyruvate using ferredoxin as redox partner. The oxidative decarboxylation of pyruvate is thermodynamically strongly favored, and most previous studies only considered the oxidative direction of the enzyme. To assay the pyruvate synthase function of PFOR during reductive carboxylation of acetyl-CoA is more challenging and requires to maintain the reaction far from equilibrium. For this purpose, a biochemical assay was established where low-potential electrons were introduced by photochemical reduction of EDTA/deazaflavin and the generated pyruvate was trapped by chemical derivatization with semicarbazide. The product of CO
fixation could be detected as pyruvate semicarbazone by HPLC-MS. In a combinatorial approach, both PFORs were tested with ferredoxins from different sources. The pyruvate semicarbazone product could be detected with low-potential ferredoxins of the green sulfur bacterium Chlorobium tepidum and of S. acidocaldarius whereas CO
fixation was not supported by the native ferredoxin of D. africanus. Methylviologen as an artificial electron carrier also allowed CO
fixation. For both enzymes, the results are the first demonstration of CO
fixation in vitro. Both enzymes exhibited high stability in the presence of oxygen during purification and storage. In conclusion, the employed PFOR enzymes in combination with non-native ferredoxin cofactors might be promising candidates for further incorporation in biocatalytic CO
conversion. ENZYMES: EC1.2.7.1. Pyruvate:Ferredoxin Oxidoreductase.
The anti-androgenic effect of chronic exposure to semicarbazide on male Japanese flounder (Paralichthys olivaceus) and its potential mechanisms
Zonghao Yue, Miao Yu, Xiaona Zhang, Jun Wang, Shaoguo RuPMID: 29729480 DOI: 10.1016/j.cbpc.2018.04.005
Abstract
Semicarbazide (SMC), a new marine pollutant, has anti-estrogenic effects on female Japanese flounder (Paralichthys olivaceus). However, whether SMC also affects the reproductive endocrine system of male marine organisms is currently unclear. In this study, Japanese flounder embryos were exposed to 1, 10, and 100 μg/L SMC for 130 days. Plasma testosterone (T) and 17β-estradiol (E) concentrations were significantly decreased in male flounders after SMC exposure. The expression of genes involved in T and E
synthesis, including steroidogenic acute regulatory protein, cytochrome P450 11A1, 17α-hydroxylase, 17β-hydroxysteroid dehydrogenase and cytochrome P450 19A, was down-regulated in the gonads, which may explain the decrease in plasma sex hormones levels. Moreover, SMC-mediated changes in the transcription of these steroidogenic genes were associated with reduced levels of follicle-stimulating hormone beta subunit (fshβ), luteinizing hormone beta subunit (lhβ), follicle-stimulating hormone receptor (fshr) and luteinizing hormone receptor (lhr) mRNA. In addition, down-regulated transcription of fshβ and lhβ in the SMC exposure groups was affected by reduced mRNA levels of seabream gonadotropin-releasing hormone (sbgnrh), g-protein-coupled receptor 54 (gpr54) in the kisspeptin/gpr54 system, as well as the gamma-aminobutyric acid (GABA) synthesis enzyme glutamic acid decarboxylase (gad). Overall, our results showed that environmentally relevant concentrations of SMC exerted anti-androgenic effects in male flounders via impacting HPG axis, kiss/gpr54 system and GABA synthesis, providing theoretical support for investigating reproductive toxicity of environmental pollutants that interfere with the neuroendocrine system.
Amine oxidases as important agents of pathological processes of rhabdomyolysis in rats
O O Gudkova, N V Latyshko, S G ShandrenkoPMID: 29227084 DOI: 10.15407/ubj88.01.079
Abstract
In this study we have tested an idea on the important role of amine oxidases (semicarbazide-sensitive amine oxidase, diamine oxidase, polyamine oxidase) as an additional source of oxidative/carbonyl stress under glycerol-induced rhabdomyolysis, since the enhanced formation of reactive oxygen species and reactive carbonyl species in a variety of tissues is linked to various diseases. In our experiments we used the sensitive fluorescent method devised for estimation of amine oxidases activity in the rat kidney and thymus as targeted organs under rhabdomyolysis. We have found in vivo the multiple rises in activity of semicarbazide-sensitive amine oxidase, diamine oxidase, polyamine oxidase (2-4.5 times) in the corresponding cell fractions, whole cells or their lysates at the 3-6th day after glycerol injection. Aberrant antioxidant activities depended on rhabdomyolysis stage and had organ specificity. Additional treatment of animals with metal chelator ‘Unithiol’ adjusted only the activity of antioxidant enzymes but not amine oxidases in both organs. Furthermore the in vitro experiment showed that Fenton reaction (hydrogen peroxide in the presence of iron) products alone had no effect on semicarbazide-sensitive amine oxidase activity in rat liver cell fraction whereas supplementation with methylglyoxal resulted in its significant 2.5-fold enhancement. Combined action of the both agents had additive effect on semicarbazide-sensitive amine oxidase activity. We can assume that biogenic amine and polyamine catabolism by amine oxidases is upregulated by oxidative and carbonyl stress factors directly under rhabdomyolysis progression, and the increase in catabolic products concentration contributes to tissue damage in glycerol-induced acute renal failure and apoptosis stimulation in thymus.Bifunctional Molecular Probes for Activity-Based Visualization of Quinone-Dependent Amine Oxidases
Ashley A Burke, Luke Barrows, Maria J Solares, Alexander D Wall, Charles E JakobschePMID: 30221409 DOI: 10.1002/chem.201804247
